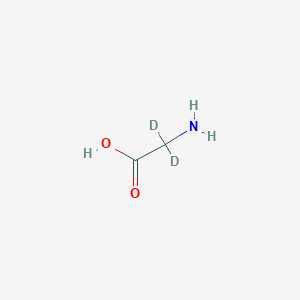

Glycine-2,2-d2

Overview

Description

Glycine-2,2-d2 is an isotopolog of the amino acid glycine, which is the smallest and simplest of the 20 amino acids. It is a non-proteinogenic amino acid, meaning it does not form part of a protein. This compound is an important tool for scientists studying the structure and function of proteins and other biomolecules. It is used in a variety of biochemical and physiological studies, including metabolic studies, structural studies, and drug discovery.

Scientific Research Applications

Structural Biology and Drug Discovery : Glycine-2,2-d2 is used in studying mirror image proteins, which has implications for structural biology and drug discovery (Le Zhao & Wuyuan Lu, 2014).

Neuroprotection : Research suggests that glycine can confer neuroprotection against certain types of neurodegeneration and memory impairment (R. Ullah et al., 2020).

Metabolic Regulation : Glycine plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function. It has been used to enhance anti-oxidative capacity, promote protein synthesis, and improve immunity (Weiwei Wang et al., 2013).

Treatment of Endotoxemia : Glycine has shown effectiveness in modulating pro- and anti-inflammatory cytokine levels, inhibiting hepatic damage, and improving survival in endotoxemia models (R. Bruck et al., 2003).

Metabolic Disorders : It has beneficial effects in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (A. Alves et al., 2019).

NMDA Receptor Activation : Glycine is essential for activating NMDA receptors, which is important for developing drugs targeted at the glycine site (N. W. Kleckner & R. Dingledine, 1988).

Corrosion Inhibition : In the field of materials science, glycine and its derivatives are effective inhibitors of acid corrosion in metals like cold rolled steel (M. Amin et al., 2010).

Plant Stress Tolerance : Glycine betaine and proline, derived from glycine, can improve plant stress tolerance, affecting enzyme and membrane integrity in stressed plants (M. Ashraf & M. Foolad, 2007).

Schizophrenia Treatment : Research indicates that blocking the GlyT1 transporter, which regulates glycine concentration in the central nervous system, could be a potential treatment for schizophrenia and cognitive disorders (S. Wolkenberg & C. Sur, 2010).

Learning and Memory : Glycine modulators like D-cycloserine have been shown to enhance learning and memory performance in animal models (J. Flood et al., 1992).

Mechanism of Action

Target of Action

Glycine-2,2-d2, a labeled analogue of glycine, primarily targets the glycine receptors and the N-methyl-D-aspartate (NMDA) receptors . These receptors are located at pre- and post-synaptic terminals in the central nervous system .

Mode of Action

This compound interacts with its targets by binding to the strychnine-sensitive and strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . This interaction results in the modulation of neurotransmission, with glycine acting as an inhibitory neurotransmitter at the glycine receptors and as an allosteric regulator at the NMDA receptors .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal D-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the concentration of glycine significantly elevates in the cerebrospinal fluid (CSF), although it is 100 times lower than that in plasma . The glycine levels in brain tissue also increase, but with a slower time-course than in CSF . These observations suggest that this compound is likely transported via the blood-CSF barrier .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It has been used to prevent tissue injury, enhance anti-oxidative capacity, promote protein synthesis and wound healing, improve immunity, and treat metabolic disorders in obesity, diabetes, cardiovascular disease, ischemia-reperfusion injuries, cancers, and various inflammatory diseases .

Safety and Hazards

Future Directions

Glycine supplementation has been suggested to improve various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . Future research may focus on the potential benefits of increasing glycine availability to curb the progression of obesity and obesity-related metabolic disturbances .

Biochemical Analysis

Biochemical Properties

Glycine-2,2-d2, like its non-deuterated counterpart, plays a role in various biochemical reactions. It interacts with enzymes such as the glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are involved in its degradation to form ammonia and CO2 . This compound also interacts with proteins like the glycine-rich RNA-binding protein, which regulates various aspects of RNA metabolism .

Cellular Effects

This compound influences cell function in various ways. For instance, it has been shown to increase the intrinsic excitability of medium spiny neurons in the nucleus accumbens . This effect is mediated through the activation of GPR158, a class C orphan G protein-coupled receptor . This compound also has cytoprotective effects, protecting cells from ischemic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. For instance, it binds to the GPR158 receptor, leading to changes in cell excitability . It also influences the activity of enzymes involved in its metabolism, such as the glycine cleavage system .

Dosage Effects in Animal Models

elegans by up to 33%, of rats by approximately 20%, and mice by 6% .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline . Its degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Transport and Distribution

This compound, like glycine, is transported across biological membranes by specific transport systems. The GLYT transport systems appear to be the most specific for glycine

Subcellular Localization

Glycine receptors, which this compound likely interacts with, have been found in various subcellular compartments, including the plasma membrane and the axon initial segment .

properties

IUPAC Name |

2-amino-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4896-75-7 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Glycine-2,2-d2 useful in studying peptide fragmentation?

A1: this compound is a valuable tool in mass spectrometry studies of peptides because it allows researchers to track the movement of specific hydrogen atoms during fragmentation reactions. [, ] The deuterium atoms (D) are heavier isotopes of hydrogen and cause a characteristic shift in the mass spectra, making it possible to identify fragments originating from the labeled glycine residue. This is particularly useful for studying fragmentation pathways and rearrangement reactions that occur during peptide dissociation. []

Q2: Can you give an example of how this compound was used in the provided research?

A2: In one of the provided studies, researchers investigated the fragmentation pathways of protonated tetraglycine. [] They incorporated this compound into the peptide sequence and observed rapid deuterium exchange for the α-hydrogens on the labeled glycine residue during specific fragmentation reactions. This provided direct evidence for the mechanism of these reactions and helped elucidate the structures of the resulting fragment ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)